molecular formula C18H16N2O B8663984 N'-Methyl-N-naphthalen-1-yl-N-phenylurea CAS No. 116311-29-6

N'-Methyl-N-naphthalen-1-yl-N-phenylurea

Cat. No.: B8663984
CAS No.: 116311-29-6
M. Wt: 276.3 g/mol
InChI Key: BOAMNRJABLNRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Methyl-N-naphthalen-1-yl-N-phenylurea is a trisubstituted urea derivative featuring a methyl group, a naphthalen-1-yl (1-naphthyl) moiety, and a phenyl group attached to the urea core.

Properties

CAS No.

116311-29-6

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-methyl-1-naphthalen-1-yl-1-phenylurea

InChI

InChI=1S/C18H16N2O/c1-19-18(21)20(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3,(H,19,21)

InChI Key

BOAMNRJABLNRBO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the urea class, which includes diverse derivatives with varying substituents. Key structural analogs and their differences are summarized below:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Applications/Properties Reference CAS/ID
N'-Methyl-N-naphthalen-1-yl-N-phenylurea Methyl, 1-naphthyl, phenyl ~296.3 (estimated) Hypothesized agrochemical use Not explicitly listed
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) 2-Chlorobenzyl, cumyl ~316.8 Herbicide CAS: [See [4]]
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) 4-Chlorobenzyl, cyclopentyl, phenyl ~367.3 Fungicide (anti-Rhizoctonia spp.) CAS: [See [4]]
N-(4-Cyanophenyl)-N'-phenylurea 4-Cyanophenyl, phenyl, H ~237.3 Research chemical (unknown specifics) CAS 107676-58-4
Methyl unsymmetrical diphenylurea Methyl, phenyl, phenyl ~226.3 Stabilizer in explosives/propellants CAS 13114-72-2

Key Observations :

  • Substituent Impact: The 1-naphthyl group in the target compound increases steric bulk and aromaticity compared to chlorophenyl (cumyluron, pencycuron) or cyano groups (N-(4-cyanophenyl)-N'-phenylurea). This may reduce water solubility but improve lipid membrane penetration, a critical factor in pesticide efficacy .
  • Biological Activity : Urea derivatives with halogenated aryl groups (e.g., cumyluron, pencycuron) are widely used as herbicides and fungicides due to their ability to disrupt plant cell division . The target compound’s naphthyl group may offer unique interactions with biological targets, though this requires validation.
Physicochemical Properties

While experimental data for the target compound are absent, comparisons can be inferred from structural analogs:

  • Hydrophobicity: The 1-naphthyl group likely increases logP (octanol-water partition coefficient) compared to phenyl or chlorophenyl substituents, aligning with trends observed in N-(4-cyanophenyl)-N'-phenylurea (logP ~2.5 estimated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.